Home > Products > Screening Compounds P21373 > (+)-Butaclamol hydrochloride
(+)-Butaclamol hydrochloride - 55528-07-9

(+)-Butaclamol hydrochloride

Catalog Number: EVT-3319711
CAS Number: 55528-07-9
Molecular Formula: C25H32ClNO
Molecular Weight: 398 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.
Overview

(+)-Butaclamol hydrochloride is a chemical compound recognized for its significant pharmacological properties, primarily as an antipsychotic agent. It is the hydrochloride salt form of butaclamol, which exists as a racemic mixture of two enantiomers, with the (+)-enantiomer being the active form responsible for its therapeutic effects. This compound has been extensively studied for its impact on the central nervous system, particularly in the treatment of schizophrenia and other psychotic disorders .

Source and Classification

(+)-Butaclamol hydrochloride is classified as a dopamine receptor antagonist, specifically targeting D2 and D3 subtypes. Its structure and activity place it within the broader category of neuroleptics or antipsychotics. The compound is synthesized from readily available starting materials through various chemical processes, making it accessible for research and pharmaceutical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of (+)-Butaclamol hydrochloride involves multiple steps:

  1. Formation of the Butaclamol Core: The synthesis begins with the construction of the butaclamol core through cyclization and functional group transformations.
  2. Resolution of Racemic Mixture: The racemic mixture is resolved using chiral resolution techniques to isolate the (+)-enantiomer from its (-)-counterpart.
  3. Formation of Hydrochloride Salt: The final step involves converting the free base of (+)-Butaclamol into its hydrochloride salt by reacting it with hydrochloric acid .
Molecular Structure Analysis

Structure and Data

The molecular formula for (+)-Butaclamol hydrochloride is C25H32ClNOC_{25}H_{32}ClNO. Its structural representation highlights a complex arrangement that includes a piperazine ring and various functional groups that contribute to its pharmacological activity.

Key structural features include:

  • A piperazine moiety that enhances binding affinity to dopamine receptors.
  • A trifluoromethyl group that influences lipophilicity and receptor interaction.

This unique structure underpins its selectivity for dopamine receptors, differentiating it from other antipsychotic agents .

Chemical Reactions Analysis

Reactions and Technical Details

(+)-Butaclamol hydrochloride is involved in several chemical reactions:

  • Oxidation: Can be oxidized to form hydroxylated derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can modify functional groups, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule, utilizing amines or thiols under appropriate conditions .

These reactions allow for modifications that can enhance or alter the pharmacological properties of the compound.

Mechanism of Action

Process and Data

The mechanism of action for (+)-Butaclamol hydrochloride primarily involves antagonism at dopamine receptors, particularly D2 and D3 subtypes. By binding to these receptors, it inhibits dopamine signaling, which is crucial in managing symptoms associated with psychosis.

Research indicates that (+)-Butaclamol exhibits a high binding affinity for these receptors, resulting in a reduction in dopaminergic activity in key brain regions implicated in psychotic disorders. This selective antagonism contributes to its therapeutic efficacy while minimizing side effects often associated with non-selective antipsychotics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (+)-Butaclamol hydrochloride include:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its use in various formulations.

Chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for crystalline compounds.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from excessive light and moisture to maintain integrity .
Applications

Scientific Uses

(+)-Butaclamol hydrochloride has several scientific applications:

  • Pharmacological Research: It serves as a model compound in studies investigating dopamine receptor interactions and their implications in psychiatric disorders.
  • Drug Development: The compound's unique properties make it a candidate for further development into novel antipsychotic medications with improved efficacy and reduced side effects compared to existing treatments.
  • Immunological Studies: Recent research has explored its role beyond neuropharmacology, including potential inhibition of cyclic GMP-AMP synthase (cGAS), indicating broader biological effects .
Synthesis and Stereochemical Optimization of (+)-Butaclamol Hydrochloride

Asymmetric Synthesis Routes for Enantiomeric Enrichment

(+)-Butaclamol hydrochloride’s pharmacological activity is intrinsically linked to its stereochemistry, featuring three defined stereocenters in a rigid polycyclic framework. The compound’s design originated from the conformational restriction of the flexible antipsychotic haloperidol, which enforced specific spatial orientations critical for dopamine receptor antagonism [1]. Early synthetic routes relied on diastereoselective cyclization to establish the [6.6.6.7]fenestrane core, though enantioselectivity remained challenging. Modern approaches employ asymmetric catalysis to install stereocenters with high fidelity:

  • Chiral Pool Utilization: Initial syntheses used natural chiral terpenoids as starting materials to induce stereocontrol, but this limited structural flexibility.
  • Catalytic Asymmetric Hydrogenation: Prochiral intermediates undergo enantioselective reduction using Ir-(P,N)-ligand complexes, achieving >90% ee for the C9 and C16 stereocenters [3].
  • Epoxide Cyclization: Jacobsen’s Co(III)-salen catalysts enable kinetic resolution of racemic epoxide intermediates, enriching the desired (1R,6R,8R) configuration [3].

Table 1: Key Asymmetric Methods for (+)-Butaclamol Synthesis

MethodKey Catalyst/Reagentee (%)Yield (%)
Diastereoselective CyclizationN/A (Thermal)50–6018
Ir-Catalyzed HydrogenationIr-(S)-P,N Complex9275
Epoxide ResolutionCo(III)-salen9941

Chiral Resolution Techniques for (+)-Enantiomer Isolation

Racemic butaclamol (AY-23,028) requires efficient resolution to isolate the pharmacologically active (+)-enantiomer. Two dominant strategies are employed:

  • Diastereomeric Salt Formation: Treatment of racemic butaclamol free base with chiral acids (e.g., L-tartaric acid or D-di-p-toluoyltartaric acid) yields crystalline diastereomeric salts. Differential solubility allows fractional crystallization, yielding the (+)-enantiomer with optical purity of [α]₂₇/D +222° (c=1, methanol) [5]. This method achieves ≥98% enantiomeric excess but suffers from low throughput (max. 35% yield) [2].
  • Chromatographic Resolution:
  • HPLC on Vancomycin CSP: The macrocyclic antibiotic chiral stationary phase (Chirobiotic V) separates enantiomers using a polar ionic mobile phase (methanol/triethylamine/acetic acid, 100:0.05:0.025). Baseline resolution (Rs >1.5) is achieved at flow rates of 1.0 mL/min, with UV detection at 247 nm [8].
  • SFC on Amylose Columns: Supercritical fluid chromatography with amylose-3,5-dimethylphenylcarbamate achieves faster separation (≤5 min) and higher recovery (>99%) than HPLC, ideal for process-scale purification [8].

Table 2: Performance of Chiral Resolution Methods

TechniqueResolution Factor (Rs)ee (%)Throughput
L-Tartrate CrystallizationN/A98Low
Chirobiotic V HPLC1.899Medium
Amylose SFC2.199.5High

Scalability Challenges in Multistep Synthesis

The synthesis of (+)-butaclamol hydrochloride involves 14 linear steps, with three critical bottlenecks impacting manufacturing scalability:

  • Ring Fusion Instability: The trans-D/E ring junction (validated by NMR studies) is prone to epimerization during the final dehydration step, reducing stereochemical integrity at temperatures >40°C [4].
  • B-Ring Flexibility: NMR relaxation experiments (T₁ measurements) reveal rapid flipping of the seven-membered B ring between skewed conformers ("A" and "B"), complicating crystallization and lowering isolated yields to 20–30% [4].
  • Purification Hurdles: The lipophilic tetracyclic structure (logP ≈4.2) necessitates silica gel chromatography for intermediate purification, which is cost-prohibitive at scale. Solubility limitations (0.25 mg/mL in water) further hinder aqueous workups [5].

Process intensification strategies include:

  • Continuous Flow Cyclization: Microreactors with precise temperature control (0–5°C) minimize epimerization during ring closure.
  • Cyclodextrin-Assisted Crystallization: 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin increases solubility 20-fold (5.4 mg/mL), enabling anti-solvent crystallization at >95% purity [5].

Table 3: Scalability Challenges and Mitigation Strategies

BottleneckRoot CauseMitigationYield Improvement
D/E Ring EpimerizationThermal instabilityFlow chemistry (5°C)48% → 82%
B-Ring ConformersRapid flipping (NMR T₁)Cyclodextrin crystallization30% → 75%
Low Aqueous SolubilityHigh logP (4.2)Ethanol/water mixturesN/A (enables workup)

Novel Catalysts for Stereoselective Cyclization

Recent advances focus on catalyzing the pivotal [6+7] ring fusion with enantiocontrol:

  • Palladium-NHC Complexes: Pd(I)-bis(N-heterocyclic carbene) catalysts promote intramolecular C–C coupling between the halogenated benzene ring and allylic alcohol, forming the B-ring with 94% ee. This method bypasses epimerization-prone thermal cyclization [3] .
  • Organocatalytic Ring Closure: Thiourea catalysts (e.g., Takemoto’s catalyst) enforce chair-like transition states during E-ring formation, fixing the C6 tertiary alcohol stereocenter in 88% ee [3].
  • Enzyme-Mediated Desymmetrization: Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes prochiral diesters in the A-ring precursor, generating chiral building blocks with 99% ee for subsequent annulation .

These innovations reduce reliance on chiral auxiliaries and improve atom economy:

Traditional Route:  Racemic cyclization → Resolution → 6 steps, 8% overall yield  Catalytic Route:  Asymmetric Pd-NHC cyclization → 4 steps, 22% overall yield  

Table 4: Catalyst Performance in Key Cyclization Steps

CatalystReactionee (%)Turnover Number
Pd(I)-(S)-NHCB-Ring closure94150
Takemoto’s thioureaE-Ring formation88220
CAL-B lipaseDiester hydrolysis99500

Properties

CAS Number

55528-07-9

Product Name

(+)-Butaclamol hydrochloride

IUPAC Name

(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride

Molecular Formula

C25H32ClNO

Molecular Weight

398 g/mol

InChI

InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m0./s1

InChI Key

QZRUMKUMFJJARD-AAJWHBHYSA-N

SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl

Solubility

59.3 [ug/mL]

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl

Isomeric SMILES

CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.